molecular formula C26H34N6O3 B13411185 N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide CAS No. 916995-51-2

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13411185
CAS No.: 916995-51-2
M. Wt: 478.6 g/mol
InChI Key: HUJJINRIYMTHMB-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a pyrrolo[3,4-c]pyrazole core, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

CAS No.

916995-51-2

Molecular Formula

C26H34N6O3

Molecular Weight

478.6 g/mol

IUPAC Name

N-[5-(2-methoxy-2-phenylacetyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C26H34N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,21-24,28-29H,12-17H2,1-2H3,(H,27,33)

InChI Key

HUJJINRIYMTHMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3C4CN(CC4NN3)C(=O)C(C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Construction of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of suitable precursors, often using cyclization agents like phosphorus oxychloride or polyphosphoric acid.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrrolo[3,4-c]pyrazole intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)aniline
  • 4-(4-Methylpiperazino)benzaldehyde

Uniqueness

4-(4-Methyl-1-piperazinyl)-N-[1,4,5,6-tetrahydro-5-[(2S)-2-methoxy-2-phenylacetyl]pyrrolo[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide is a compound with significant biological activity, particularly in the fields of oncology and neuropharmacology. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C26H34N6O3C_{26}H_{34}N_{6}O_{3} and a molecular weight of approximately 474.57 g/mol. Its structure features a complex arrangement that includes an octahydropyrrolo[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.

1. Anticancer Activity:
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values for these cell lines were found to be approximately 25.72 ± 3.95 μM, indicating a moderate level of cytotoxicity against these tumors .

2. Neuropharmacological Effects:
The compound also shows promise in neuropharmacology, particularly through its interaction with neurotransmitter systems. Studies suggest that its piperazine moiety may enhance dopaminergic activity, which could be beneficial in treating disorders such as depression or anxiety .

Table 1: Summary of Biological Activity

Activity TypeCell LineIC50 (μM)Reference
AnticancerMCF-725.72 ± 3.95
AnticancerA549Not specified
NeuropharmacologySH-SY5Y (Neuroblastoma)Not specified
NeuropharmacologyHek-293 (Normal)Not specified

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that the compound could significantly reduce cell death and promote survival under stress conditions, suggesting its potential application in neurodegenerative diseases.

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can multi-step synthetic routes be optimized?

  • Methodological Answer : Synthesis involves constructing the pyrrolo[3,4-c]pyrazole core followed by introducing substituents like methoxy(phenyl)acetyl and 4-methylpiperazine. Key steps include:

Cyclization : Use NaH in toluene for core formation (analogous to methods in ).

Functionalization : Employ nucleophilic substitution for methoxy groups and coupling reactions for benzamide attachment (see ).

  • Optimization Strategies :
  • Use continuous flow reactors to enhance yield and reduce side products ().
  • Monitor reaction intermediates via HPLC () and validate purity with 1H NMR ().

Table 1 : Example Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaH, toluene, 80°C6592%
24-methylpiperazine, DMF, 120°C4885%

Q. How can structural ambiguities (e.g., regioselectivity) be resolved during characterization?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the octahydropyrrolo-pyrazole system ().
  • IR Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches ().
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns ().

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ).

Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50 calculations ().

  • Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and use ANOVA for statistical significance.

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase in ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability ().
  • SAR Insights : Correlate substituent effects (e.g., methoxy vs. methylpiperazine) with binding affinity using free energy calculations (MM/PBSA).

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks :

Standardize assay conditions (e.g., pH, temperature, cell passage number) ().

Validate compound stability under assay conditions via LC-MS ().

  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables ().

Q. How can reaction yields be improved for scale-up without compromising stereochemical integrity?

  • Methodological Answer :
  • Process Optimization :
  • Switch from batch to flow chemistry for exothermic steps ().
  • Use chiral catalysts (e.g., BINAP-Ru complexes) to maintain stereoselectivity ().
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) with FTIR for real-time analysis ().

Table 2 : Scale-Up Parameters for Key Steps

ParameterLab ScalePilot Scale
Temperature Control±2°C±0.5°C
Mixing Efficiency80%95%
Yield Improvement48% → 72%72% → 85%

Q. What advanced analytical techniques resolve degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions ().
  • LC-QTOF-MS : Identify degradation products by matching fragmentation patterns with theoretical libraries ().
  • Stability-Indicating Methods : Develop HPLC methods with resolution >2.0 between parent compound and degradants ().

Methodological Notes

  • Synthetic Chemistry : Prioritize green solvents (e.g., cyclopentyl methyl ether) for sustainability ().
  • Data Validation : Use Benjamini-Hochberg correction to address false positives in high-throughput screening ().
  • Collaborative Tools : Share structural data via platforms like ChemSpider () or PubChem for peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.